molecular formula C11H11F2NO2 B14029929 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

Katalognummer: B14029929
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: XILQCTHDPQEMRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is a synthetic organic compound with the molecular formula C11H11F2NO2 and a molecular weight of 227.21 g/mol This compound is characterized by the presence of a pyrrolidinone ring substituted with benzyl, difluoro, and hydroxyl groups

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one typically involves the following steps:

Analyse Chemischer Reaktionen

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    Pyrrolidinone: A lactam derivative with various biological activities.

    Difluoropyrrolidinone: A compound with similar difluoro substitution but different functional groups.

    Hydroxypyrrolidinone: A compound with a hydroxyl group but lacking the difluoro substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11F2NO2

Molekulargewicht

227.21 g/mol

IUPAC-Name

1-benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C11H11F2NO2/c12-11(13)9(15)7-14(10(11)16)6-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2

InChI-Schlüssel

XILQCTHDPQEMRF-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.